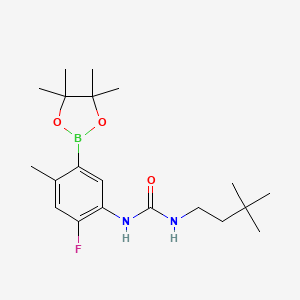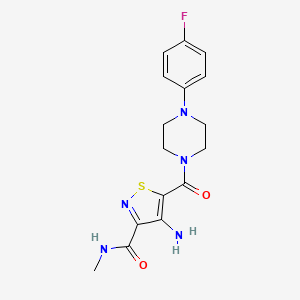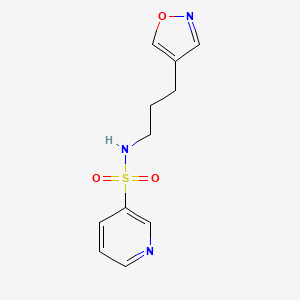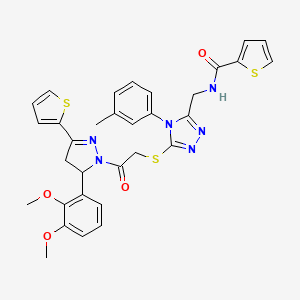
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Vue d'ensemble
Description
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H32BFN2O3 and its molecular weight is 378.3. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis: Compounds related to 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been synthesized, with their structures confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses. Density functional theory (DFT) calculations were employed to compare molecular structures with X-ray diffraction values, indicating consistency between the optimized molecular structures and the crystal structures (Huang et al., 2021).
Applications in Fluorescence and Imaging
- Enhanced Brightness Emission-Tuned Nanoparticles: Heterodifunctional polyfluorenes, incorporating structures similar to the target compound, have been used in Suzuki-Miyaura chain growth polymerization for the creation of nanoparticles. These particles exhibited bright fluorescence emission with high quantum yields, which could be tuned to longer wavelengths by energy transfer to dye labels. Such materials hold potential for various applications in imaging and sensing (Fischer et al., 2013).
Biochemical and Medical Research
- Receptor Tyrosine Kinase Inhibition: Synthesis pathways similar to the target compound have been used in the production of linifanib, a receptor tyrosine kinase inhibitor. Such compounds are crucial in cancer therapy, demonstrating the potential application of the target compound in medicinal chemistry (Song, 2013).
- Anticancer Agents: Derivatives of diaryl ureas, which are structurally related to the target compound, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. This illustrates the potential role of the target compound in cancer research and therapy (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BFN2O3/c1-13-11-15(22)16(24-17(25)23-10-9-18(2,3)4)12-14(13)21-26-19(5,6)20(7,8)27-21/h11-12H,9-10H2,1-8H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHXYBUOCXLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)NC(=O)NCCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2442792.png)
![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)



![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2442811.png)
![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)